molecular formula C18H14Cl2N4O2 B10915452 N,N'-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10915452
M. Wt: 389.2 g/mol
InChI Key: HWFFDKDTIUMJOB-UHFFFAOYSA-N
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Description

N~3~,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of two 3-chlorophenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and two carboxamide groups. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with 3-Chlorophenyl Groups:

    Introduction of Carboxamide Groups: The carboxamide groups can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N3,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and research focus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H14Cl2N4O2

Molecular Weight

389.2 g/mol

IUPAC Name

3-N,5-N-bis(3-chlorophenyl)-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C18H14Cl2N4O2/c1-24-16(18(26)22-14-7-3-5-12(20)9-14)10-15(23-24)17(25)21-13-6-2-4-11(19)8-13/h2-10H,1H3,(H,21,25)(H,22,26)

InChI Key

HWFFDKDTIUMJOB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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